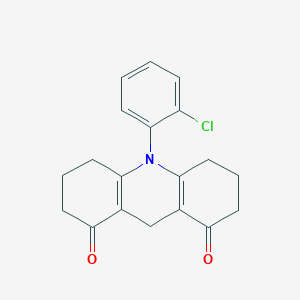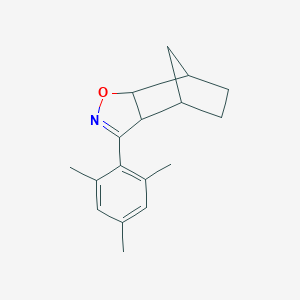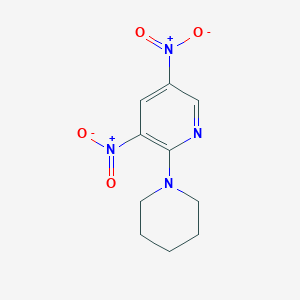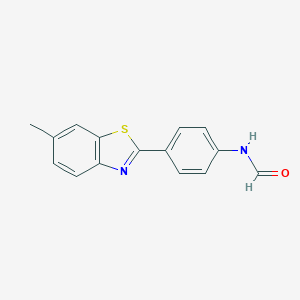![molecular formula C30H37Cl2N3O5 B375382 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate](/img/structure/B375382.png)
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate is a complex organic compound It is characterized by the presence of a cyclopropyl group, dichlorovinyl group, and multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a reaction involving dichlorovinyl and dimethyl groups under controlled conditions.
Coupling with Aromatic Rings: The cyclopropyl group is then coupled with aromatic rings through a series of reactions involving carbonyl and amino groups.
Final Assembly: The final compound is assembled by linking the intermediate products through esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and specific temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Polymer Science: Incorporated into polymer structures to enhance properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a potential drug candidate for various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for imaging.
Industry
Pesticides: Evaluated for its potential use as a pesticide.
Material Science: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interacts with cellular receptors, modulating signaling pathways.
Reactive Intermediates: Forms reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Uniqueness
- Structural Complexity : The presence of multiple functional groups and aromatic rings makes it more complex than similar compounds.
- Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Eigenschaften
Molekularformel |
C30H37Cl2N3O5 |
|---|---|
Molekulargewicht |
590.5g/mol |
IUPAC-Name |
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C30H37Cl2N3O5/c1-18-9-7-11-23(20(18)3)33-28(37)39-15-13-35(27(36)26-22(17-25(31)32)30(26,5)6)14-16-40-29(38)34-24-12-8-10-19(2)21(24)4/h7-12,17,22,26H,13-16H2,1-6H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
OSKIRKJJPORISN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


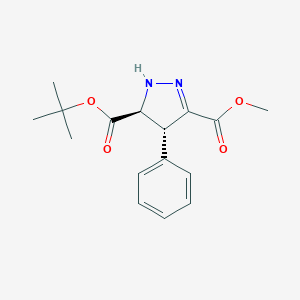
![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)
![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)
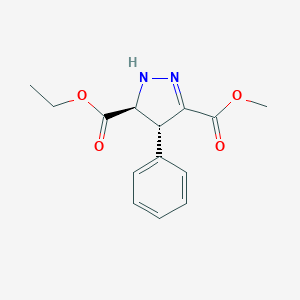
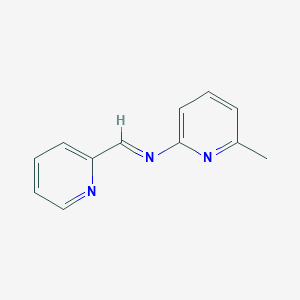
![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)
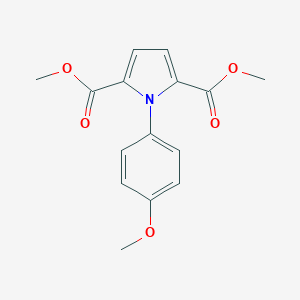
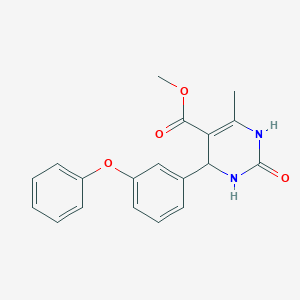
![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)
